1-(4-氯丁基)吲哚

描述

“1-(4-Chlorobutyl)indole” is a chemical compound that belongs to the class of indoles . Indoles are an important class of heterocyclic compounds that are found in many natural and synthetic compounds exhibiting a wide range of biological activities .

Synthesis Analysis

The synthesis of indoles has been a central theme in organic synthesis due to their importance . Many methods frequently start from ortho-substituted anilines . A more general approach would start from a mono-functionalized arene such as an aniline or halobenzene, followed by cyclization with C–C or C–N bond formation to an unactivated C–H bond .

Molecular Structure Analysis

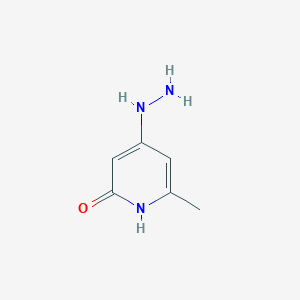

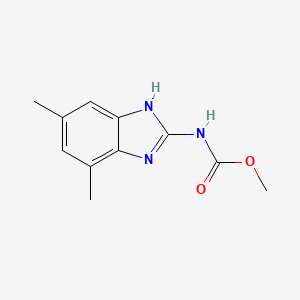

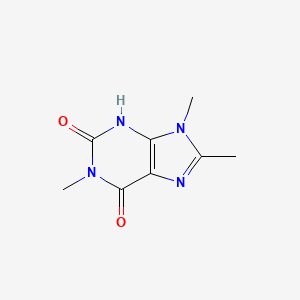

The molecular formula of “1-(4-Chlorobutyl)indole” is C13H13ClN2 . The InChI code for this compound is 1S/C13H13ClN2/c14-6-2-1-3-11-9-16-13-5-4-10 (8-15)7-12 (11)13/h4-5,7,9,16H,1-3,6H2 .

科学研究应用

吲哚的合成与功能化

1-(4-氯丁基)吲哚作为吲哚的衍生物,参与了多种合成和功能化过程。吲哚在许多具有生物活性的天然和合成化合物的发展中至关重要。吲哚的合成和功能化已被广泛研究,并建立了费希尔吲哚合成、加斯曼合成和马德隆环化等方法。钯催化的反应由于其广泛的功能性而变得在吲哚合成中很重要,适用于复杂分子 (Cacchi & Fabrizi, 2005)。

吲哚衍生物在药物化学中

吲哚衍生物,包括与1-(4-氯丁基)吲哚类似的衍生物,在药物化学中很突出。它们存在于天然和合成药物中,表现出一系列生物活性,如抗肿瘤和抗炎作用。这些活性通常与其与DNA和蛋白质的相互作用有关。例如,4-氯-N-[2-(2-1H-吲哚-3-基-乙酰氨基)-苯基]-苯甲酰胺表现出这些性质,突出了吲哚衍生物的生物医学意义 (Geetha et al., 2019)。

通过C-H环化合成吲哚

开发吲哚的有效合成途径,例如涉及三嗪导向的C-H环化的途径,是研究的一个重要方面。这种方法为合成未保护的吲哚提供了一个通用的方案,展示了吲哚合成方法的进步及其在创建1-(4-氯丁基)吲哚等衍生物中的适用性 (Wang et al., 2013)。

吲哚衍生物的微生物降解

吲哚衍生物,包括氯吲哚,的微生物降解是一个重要的环境方面。了解参与这些化合物降解的有氧和厌氧途径有助于评估其环境影响和潜在的生物修复策略 (Arora et al., 2015)。

药理学和生物学评估

1-(4-氯丁基)吲哚衍生物已被评估用于各种药理学应用,包括抗炎特性。某些吲哚衍生物的合成和生物学评估,例如1-(4-(2-(1H-吲哚-1-基)-2-氧代乙氧基)苯基)-3-苯基丙-2-烯-1-酮,证明了它们作为抗炎剂的潜力。这些化合物通过一系列涉及氯乙酰氯和吲哚的反应合成,展示了它们在药物研究中的相关性 (Rehman et al., 2022)。

结构和光谱分析

吲哚衍生物的结构和光谱分析,包括类似于1-(4-氯丁基)吲哚的衍生物,在了解其化学性质中起着至关重要的作用。涉及X射线晶体学、核磁共振和LC-MS技术的研究有助于阐明这些化合物的分子结构和潜在应用 (Al-Ostoot et al., 2019)。

抗菌和抗真菌活性

吲哚的合成与功能化

1-(4-氯丁基)吲哚作为吲哚的衍生物,参与了多种合成和功能化过程。吲哚在许多具有生物活性的天然和合成化合物的发展中至关重要。吲哚的合成和功能化已被广泛研究,并建立了费希尔吲哚合成、加斯曼合成和马德隆环化等方法。钯催化的反应由于其广泛的功能性而变得在吲哚合成中很重要,适用于复杂分子 (Cacchi & Fabrizi, 2005)。

吲哚衍生物在药物化学中

吲哚衍生物,包括与1-(4-氯丁基)吲哚类似的衍生物,在药物化学中很突出。它们存在于天然和合成药物中,表现出一系列生物活性,如抗肿瘤和抗炎作用。这些活性通常与其与DNA和蛋白质的相互作用有关。例如,4-氯-N-[2-(2-1H-吲哚-3-基-乙酰氨基)-苯基]-苯甲酰胺表现出这些性质,突出了吲哚衍生物的生物医学意义 (Geetha et al., 2019)。

通过C-H环化合成吲哚

开发吲哚的有效合成途径,例如涉及三嗪导向的C-H环化的途径,是研究的一个重要方面。这种方法为合成未保护的吲哚提供了一个通用的方案,展示了吲哚合成方法的进步及其在创建1-(4-氯丁基)吲哚等衍生物中的适用性 (Wang et al., 2013)。

吲哚衍生物的微生物降解

吲哚衍生物,包括氯吲哚,的微生物降解是一个重要的环境方面。了解参与这些化合物降解的有氧和厌氧途径有助于评估其环境影响和潜在的生物修复策略 (Arora et al., 2015)。

药理学和生物学评估

1-(4-氯丁基)吲哚衍生物已被评估用于各种药理学应用,包括抗炎特性。某些吲哚衍生物的合成和生物学评估,例如1-(4-(2-(1H-吲哚-1-基)-2-氧代乙氧基)苯基)-3-苯基丙-2-烯-1-酮,证明了它们作为抗炎剂的潜力。这些化合物通过一系列涉及氯乙酰氯和吲哚的反应合成,展示了它们在药物研究中的相关性 (Rehman et al., 2022)。

结构和光谱分析

吲哚衍生物的结构和光谱分析,包括类似于1-(4-氯丁基)吲哚的衍生物,在了解其化学性质中起着至关重要的作用。涉及X射线晶体学、核磁共振和LC-MS技术的研究有助于阐明这些化合物的分子结构和潜在应用 (Al-Ostoot et al., 2019)。

抗菌和抗真菌活性

吲哚衍生物已因其抗菌和抗真菌活性而受到研究。新型1H-吲哚衍生物的合成及其对各种微生物的评估突出了它们作为治疗剂的潜力。这些研究提供了吲哚衍生物在解决细菌和真菌感染中的效用的见解 (Anonymous, 2020)。

连续流工艺合成

吲哚衍生物的合成,例如3-(4-氯丁基)-1H-吲哚-5-碳腈,可以通过连续流工艺进行优化。这些工艺提供了诸如提高产率、最大程度减少杂质形成和增强安全性等优势,展示了吲哚衍生物合成中的工业适用性和效率 (Karadeolian et al., 2018)。

抗氧化特性

吲哚衍生物(包括烷基取代的衍生物)的抗氧化特性对于预防生物系统中的氧化损伤至关重要。研究这些化合物对红细胞和DNA中自由基诱导的氧化的保护作用强调了吲哚衍生物的生物医学重要性 (Zhao & Liu, 2009)。

药物合成中的优化

吲哚衍生物合成中的优化技术对于提高制药应用中的产率和纯度至关重要。例如,在合成利用5-氯-1-(4-氟苯基)-吲哚中间体的药物塞托吲哚时,优化乌尔曼反应步骤展示了完善合成方法以提高可重复性和效率的重要性。这种优化有助于生产高纯度吲哚衍生物,这对于制药应用至关重要 (Li et al., 2011)。

类似物的对映异构选择性合成

吲哚衍生物的对映异构选择性合成,例如与FR 900482和FR 66979相关的米托辛类似物,说明了吲哚在开发具有潜在治疗特性的化合物的应用。该方法涉及多个步骤,包括酸催化的吲哚形成,展示了合成特定吲哚衍生物所需的复杂性和精确性 (Utsunomiya et al., 1995)。

钯催化的合成

钯催化的反应,例如由N-甲苯磺酰基-2,3-二氯苯胺一步合成2,4-二取代吲哚,展示了合成复杂吲哚结构的进展。这些方法允许高效且选择性地合成吲哚衍生物,突出了它们在有机化学和药物开发中的重要性 (Yamaguchi & Manabe, 2014)。

生物医学重要性

吲哚(包括其衍生物)的生物医学重要性在药物发现和分析

作用机制

The mechanism of action of indole-based compounds can vary widely depending on the specific compound and its biological target. For example, indole-based anti-cancer treatments may work through mechanisms such as protein kinase inhibition, histone deacetylase inhibition, DNA topoisomerase inhibition, and tubulin inhibition .

安全和危害

The safety data sheet for a similar compound, “3-(4-Chlorobutyl)-1H-indole-5-carbonitrile”, indicates that it is considered hazardous . It may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing its dust, fume, gas, mist, vapors, or spray, and to use it only outdoors or in a well-ventilated area .

未来方向

Indole and its derivatives have diverse biological activities and have an immeasurable potential to be explored for newer therapeutic possibilities . Indole is also valuable for flavor and fragrance applications, for example, in the food industry or perfumery . Future research may focus on developing new synthetic routes for indole derivatives that are more suitable for industrial production .

属性

IUPAC Name |

1-(4-chlorobutyl)indole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14ClN/c13-8-3-4-9-14-10-7-11-5-1-2-6-12(11)14/h1-2,5-7,10H,3-4,8-9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSJGZIIKWAHAFT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CN2CCCCCl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14ClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10491945 | |

| Record name | 1-(4-Chlorobutyl)-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10491945 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-Chlorobutyl)indole | |

CAS RN |

61205-54-7 | |

| Record name | 1-(4-Chlorobutyl)-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10491945 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4H-Furo[3,2-B]indole-2-carbaldehyde](/img/structure/B3354780.png)

![4,5,6,7-Tetrahydro[1,2]oxazolo[4,3-c]pyridin-3-amine](/img/structure/B3354783.png)

![6-Methyl-3-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B3354788.png)

![Thiopyrano[3,2-b]indol-4(5H)-one](/img/structure/B3354800.png)